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molecular formula C11H8N2O3 B3162363 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid CAS No. 87769-67-3

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B3162363
M. Wt: 216.19 g/mol
InChI Key: PWPFONMCUWVZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087606B2

Procedure details

Following the procedure of Example 1 (5), 4-carboxy-6-phenyl-2H-pyridazin-3-one was reacted to yield the title compound as pale yellow crystals (yield: 98.9%).
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.9%

Identifiers

REACTION_CXSMILES
F[C:2]1C=C(C2C(=C=O)C(OC)C(=O)NN=2)C=CC=1C.[C:20]([C:23]1[C:24](=[O:35])[NH:25][N:26]=[C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:28]=1)([OH:22])=[O:21]>>[CH3:2][O:21][C:20]([C:23]1[C:24](=[O:35])[NH:25][N:26]=[C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:28]=1)=[O:22]

Inputs

Step One
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1C)C=1C(C(C(NN1)=O)OC)=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C(NN=C(C1)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(NN=C(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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